
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride is a complex organic compound with a unique structure that combines elements of both azepine and indole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride typically involves multiple steps, starting from simpler precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the necessary side chains, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of indole derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole: Shares a similar core structure but differs in the substitution pattern.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another complex organic compound with a different ring system.
cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid: A structurally related compound with different functional groups.
Uniqueness
1,2,3,4,5,6-Hexahydro-9-methoxy-3,6-dimethyl-azepino(4,5-b)indole hydrochloride is unique due to its specific combination of azepine and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
15923-06-5 |
|---|---|
Formule moléculaire |
C15H21ClN2O |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
9-methoxy-3,6-dimethyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-16-8-6-12-13-10-11(18-3)4-5-14(13)17(2)15(12)7-9-16;/h4-5,10H,6-9H2,1-3H3;1H |
Clé InChI |
PNGKUOUIQOVSAP-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C2=C(CCN(CC2)C)C3=C1C=CC(=C3)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



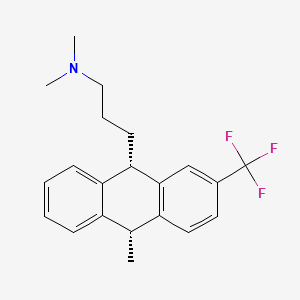

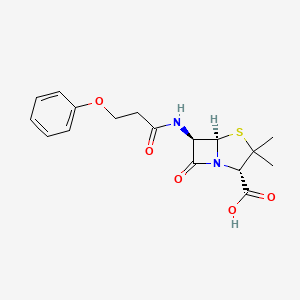
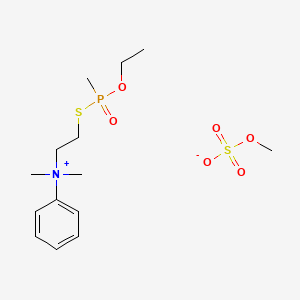

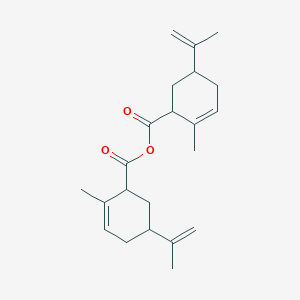

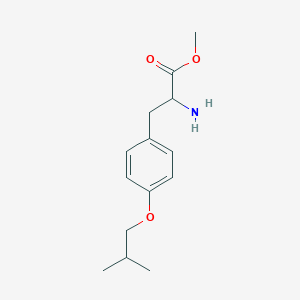


![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)


